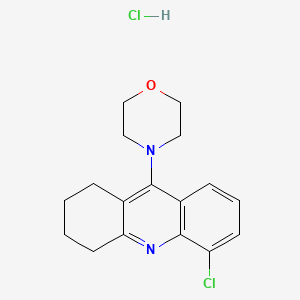

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-morpholino-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) is a chemical compound with the molecular formula C17H20Cl2N2O. It is a derivative of acridine, a class of compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include acridine derivatives and chlorinating agents.

Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important intermediates in organic synthesis.

Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It has been studied for its potential use in the treatment of various diseases, including cancer, due to its ability to interact with DNA and inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) can be compared with other similar compounds, such as:

Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

Acriflavine: Another acridine derivative with antibacterial and antiviral properties.

Proflavine: An acridine derivative used as an antiseptic and disinfectant.

The uniqueness of Acridine,5-chloro-1,2,3,4-tetrahydro-9-(4-morpholinyl)-, hydrochloride (1:1) lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

Acridine derivatives, particularly Acridine, 1,2,3,4-tetrahydro-5-chloro-9-morpholino-, hydrochloride , have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique chemical structure and has been studied for various pharmacological effects, including anti-cancer properties.

- Molecular Formula : C17H20Cl2N2O

- CAS Number : 73663-86-2

- Molecular Weight : 339.29 g/mol

The biological activity of this acridine derivative is primarily attributed to its ability to intercalate into DNA. This interaction disrupts normal DNA functions such as replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving:

- DNA Intercalation : Disrupts replication and transcription processes.

- Histone Deacetylase (HDAC) Inhibition : Exhibits significant HDAC inhibitory activity, which is crucial for regulating gene expression and cell cycle progression .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects across several cancer types. Below is a summary of its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 (Colon Carcinoma) | 0.90 | Strong inhibition |

| K562 (Chronic Myeloid Leukemia) | <1.0 | Significant cytotoxicity |

| HeLa (Cervical Cancer) | Varies | Effective against proliferation |

| MCF-7 (Breast Cancer) | Varies | Induces apoptosis |

These findings suggest that the compound may be effective in targeting multiple pathways involved in tumor growth and survival .

Other Biological Activities

In addition to its anticancer properties, this acridine derivative has demonstrated:

- Antibacterial Activity : Effective against various bacterial strains.

- Antiviral Properties : Potential use in treating viral infections .

- Neuroprotective Effects : Some derivatives have shown promise in inhibiting acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

-

Anti-Tumor Efficacy Study :

A study evaluated the efficacy of Acridine derivatives on human lung adenocarcinoma cells. The results indicated significant cytotoxic effects compared to standard treatments like etoposide and 5-fluorouracil . -

Mechanistic Insights :

Research highlighted the ability of Acridine derivatives to inhibit EGFR and PKCs, leading to reduced cell proliferation and tumor shrinkage in animal models . -

Toxicity Assessment :

The acute toxicity of this compound was assessed in rodent models with an LD50 value determined at 56 mg/kg via intravenous administration. This indicates a moderate safety profile that warrants further investigation into therapeutic doses .

Q & A

Q. Basic: What synthetic routes are established for preparing this acridine derivative?

Methodological Answer:

The compound can be synthesized via modifications of classical acridine scaffold reactions. Key steps include:

- Goldberg reaction : Using o-chlorobenzoic acid and aniline derivatives to form the acridine core, followed by functionalization with morpholino and chloro groups .

- Alkylation/cyclization : As described by Sargent et al., 9-chloro-1,2,3,4-tetrahydroacridine intermediates are alkylated with morpholine derivatives under controlled pH (e.g., 7–9) to introduce the morpholino moiety. Hydrochloride salt formation is achieved via acidification with HCl .

- Purification : Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Basic: What analytical methods are recommended for structural characterization?

Methodological Answer:

- Spectrophotometry : UV-Vis absorption at 410 nm (ε ≈ 9.25 × 10³ L·mol⁻¹·cm⁻¹) for quantification in solution .

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, 70:30 v/v) at 254 nm .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 351.1) .

- IR spectroscopy : Key peaks at 1650–1700 cm⁻¹ (C=N stretching) and 1100–1250 cm⁻¹ (morpholino C-O-C) .

Q. Advanced: How can researchers design experiments to resolve contradictions in reported biological activity (e.g., autophagy inhibition vs. apoptosis induction)?

Methodological Answer:

- Dose-dependent assays : Perform time-course experiments (e.g., 24–72 hrs) across concentrations (1–100 µM) to distinguish autophagy suppression (LC3-II accumulation via Western blot) from apoptosis (caspase-3 activation) .

- Lysosomal pH modulation : Use acridine orange staining with/without lysosomal inhibitors (e.g., bafilomycin A1) to confirm autophagy blockade vs. lysosomal dysfunction .

- Transcriptomic profiling : RNA-seq or qPCR arrays to identify differential expression of autophagy (ATG5, BECN1) and apoptosis (BAX, BCL2) markers .

Q. Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for morpholino group introduction .

- Catalyst screening : Test Pd/C or CuI for cross-coupling steps; yields may increase by 15–20% .

- Temperature control : Maintain 60–70°C during cyclization to minimize side-product formation (e.g., over-oxidized acridones) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

- Fluorescence polarization : Label the compound with FITC and measure binding affinity to purified autophagic proteins (e.g., LC3) .

- CRISPR knockout models : Compare activity in ATG7-KO vs. wild-type cells to confirm autophagy-dependent effects .

- Competitive binding assays : Use unlabeled compound or known inhibitors (e.g., chloroquine) to assess specificity .

Q. Basic: How to assess stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 6, 12, 24 hrs .

- Thermal stability : Store at 4°C, 25°C, and 37°C for 30 days; quantify remaining intact compound .

- Light sensitivity : Expose to UV (365 nm) and measure photodegradation products .

Q. Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing morpholino with piperidine) .

- Computational modeling : Perform docking studies (AutoDock Vina) against autophagy-related targets (e.g., ULK1 kinase) to predict binding modes .

- Biological profiling : Test analogs in parallel assays (e.g., IC50 for autophagy inhibition vs. cytotoxicity in HEK293 and HCT116 cells) .

Q. Basic: What are the recommended storage conditions?

Methodological Answer:

- Store as a lyophilized powder at −20°C in amber vials to prevent hydrolysis and photodegradation .

- For solutions, use anhydrous DMSO (stored under nitrogen) to avoid salt precipitation .

Q. Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Microenvironment modulation : Test under nutrient-starved (HBSS media) vs. nutrient-rich conditions to assess autophagy-dependent toxicity .

- Multi-omics integration : Combine proteomics (autophagy flux) and metabolomics (ATP levels) to identify cell-line-specific resistance mechanisms .

- 3D spheroid models : Compare 2D monolayers vs. 3D cultures to evaluate penetration and hypoxia effects .

Q. Advanced: What in vivo models are suitable for studying pharmacokinetics?

Methodological Answer:

- Rodent studies : Administer intravenously (2 mg/kg) and collect plasma at 0.5, 1, 2, 4, 8 hrs for LC-MS/MS analysis .

- Tissue distribution : Quantify compound levels in liver, brain, and kidneys to assess blood-brain barrier penetration .

- Metabolite profiling : Identify hydroxylated or dechlorinated metabolites via high-resolution MS .

Properties

CAS No. |

73663-86-2 |

|---|---|

Molecular Formula |

C17H20Cl2N2O |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

4-(5-chloro-1,2,3,4-tetrahydroacridin-9-yl)morpholine;hydrochloride |

InChI |

InChI=1S/C17H19ClN2O.ClH/c18-14-6-3-5-13-16(14)19-15-7-2-1-4-12(15)17(13)20-8-10-21-11-9-20;/h3,5-6H,1-2,4,7-11H2;1H |

InChI Key |

QFQBEWOZKBQRMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=C(C=CC=C3Cl)C(=C2C1)N4CCOCC4.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.